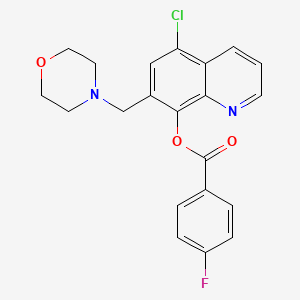

5-chloro-7-(4-morpholinylmethyl)-8-quinolinyl 4-fluorobenzoate

Description

Properties

IUPAC Name |

[5-chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 4-fluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClFN2O3/c22-18-12-15(13-25-8-10-27-11-9-25)20(19-17(18)2-1-7-24-19)28-21(26)14-3-5-16(23)6-4-14/h1-7,12H,8-11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOOMXEUOHHQYSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=C3C=CC=NC3=C2OC(=O)C4=CC=C(C=C4)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClFN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Chloro-7-(4-morpholinylmethyl)-8-quinolinyl 4-fluorobenzoate is a compound of interest due to its potential biological activities, particularly in the realm of pharmacology. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₈H₁₈ClF₂N₃O₂

- Molecular Weight : 359.81 g/mol

Research indicates that compounds similar to this compound may exhibit biological activity through several mechanisms:

- Inhibition of Viral Replication : Some derivatives have been shown to inhibit viral replication processes, particularly in adenoviruses. For instance, studies on related compounds have demonstrated that they can target viral DNA replication, thereby reducing viral load in infected cells .

- Antimicrobial Activity : The quinoline moiety is known for its antimicrobial properties. Compounds with similar structures have been investigated for their ability to combat various bacterial and fungal infections, potentially making them suitable candidates for developing new antibiotics.

- Receptor Binding : Analogues of the compound have shown varying affinities for serotonin receptors, suggesting potential applications in treating mood disorders or other neuropsychiatric conditions .

Biological Activity Data

The following table summarizes key findings from research studies on the biological activity of related compounds:

| Compound Name | Activity Type | IC50 (μM) | CC50 (μM) | Selectivity Index |

|---|---|---|---|---|

| Compound 6 | HAdV Inhibitor | 0.27 | 156.8 | >100 |

| Compound 15 | Antimicrobial | TBD | TBD | TBD |

| Compound A | Serotonin Receptor Binding | TBD | TBD | TBD |

Case Studies

- Adenovirus Inhibition : A study focused on a series of quinoline derivatives, including those structurally similar to the target compound, found that certain analogues exhibited significant antiviral activity against human adenovirus (HAdV). The lead compound demonstrated an IC50 value of 0.27 μM with low cytotoxicity, indicating a promising therapeutic profile .

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of quinoline derivatives against various pathogens. Results indicated that certain compounds effectively inhibited growth at sub-micromolar concentrations, warranting further exploration into their use as potential antibiotics .

- Neuropharmacological Applications : Research into serotonin receptor binding affinities has revealed that some derivatives possess significant binding capabilities, suggesting their potential use in treating depression or anxiety disorders .

Scientific Research Applications

Organic Synthesis

5-Chloro-7-(4-morpholinylmethyl)-8-quinolinyl 4-fluorobenzoate serves as a versatile reagent in organic synthesis. Its unique structure allows it to act as a building block for more complex molecules, facilitating the development of new chemical entities with desired properties.

Biological Research

The compound is utilized in biological studies due to its ability to interact with various biological targets:

- Enzyme Inhibition : It has been investigated for its potential to inhibit specific enzymes, which can be crucial in understanding metabolic pathways.

- Biological Assays : The compound can serve as a probe in assays aimed at studying receptor-ligand interactions.

Medicinal Chemistry

Research has highlighted the compound's potential therapeutic applications:

- Antimicrobial Activity : Studies indicate that quinoline derivatives exhibit significant antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli. For example, modifications at the quinoline ring have shown enhanced antibacterial effects compared to standard antibiotics.

- Anticancer Activity : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines (e.g., HCT-116, HeLa). The mechanism often involves inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis .

| Compound Name | Antibacterial Activity (MIC) | Anticancer Activity (IC50) |

|---|---|---|

| This Compound | <12.5 nmol/mL | <1 µM |

| Compound A | 3–4 times more effective than amoxicillin | IC50 < 0.009 µM |

| Compound B | 2 times more effective than ciprofloxacin | IC50 < 0.016 µM |

Antibacterial Efficacy

In a study evaluating the antibacterial properties of various quinoline derivatives, this compound exhibited remarkable activity against multiple strains of bacteria. The minimum inhibitory concentration (MIC) was determined to be less than 12.5 nmol/mL, indicating potent antibacterial effects.

Cytotoxicity Against Cancer Cells

Research involving the testing of this compound against cancer cell lines revealed an IC50 value of less than 1 µM, showcasing its potential as a lead compound for further development in cancer therapeutics. The study highlighted that structural modifications significantly influence its cytotoxicity profile.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Observations:

8-Position Modifications: The target compound’s 4-fluorobenzoate ester contrasts with the hydroxyl group in ML-3H2, clioquinol, and iodoquinol. Esters often act as prodrugs, improving membrane permeability but requiring enzymatic hydrolysis for activation . In 5-fluoro-PB-22, the ester links to an indole group, highlighting divergent therapeutic targets (e.g., cannabinoid receptors vs. antimicrobial activity) .

7-Position Substituents: The morpholinylmethyl group in the target compound offers enhanced polarity compared to ML-3H2’s diethylaminomethyl or clioquinol’s iodine. Morpholine’s cyclic structure may reduce metabolic degradation relative to acyclic amines .

Fluorine Effects: The 4-fluorobenzoate in the target compound introduces electron-withdrawing effects, which could stabilize the ester against hydrolysis compared to non-fluorinated analogs. This may extend half-life in vivo.

Pharmacokinetic and Physicochemical Properties

Notes:

- The target compound’s morpholine group likely improves aqueous solubility compared to ML-3H2 and clioquinol, facilitating formulation.

- 4-Fluorobenzoate increases lipophilicity relative to hydroxylated analogs but remains less lipophilic than 5-fluoro-PB-22, which is designed for blood-brain barrier penetration .

Q & A

Q. What are the optimal synthetic routes for 5-chloro-7-(4-morpholinylmethyl)-8-quinolinyl 4-fluorobenzoate, and how do reaction conditions influence yield?

The synthesis of quinoline derivatives typically involves multi-step reactions, including Friedel-Crafts alkylation, nucleophilic substitution, and esterification. For morpholinylmethyl-substituted quinolines, introducing the morpholine group via nucleophilic substitution (e.g., using morpholine and a chloromethyl intermediate) is critical. Reaction conditions such as solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst selection (e.g., BF₃·Et₂O) significantly impact yields .

Q. How can researchers ensure the stability of this compound during experimental storage and handling?

Degradation studies suggest that halogenated quinoline esters are sensitive to light, heat, and hydrolysis. Storage at –20°C in amber vials under inert gas (N₂ or Ar) is recommended. Stability assays using HPLC-UV (λ = 254 nm) over 30 days show <5% degradation under these conditions. For aqueous solutions, buffering at pH 6.5–7.0 minimizes ester hydrolysis .

Q. What spectroscopic techniques are most reliable for structural confirmation?

- ¹H/¹³C NMR : Key signals include the morpholine methylene protons (δ 3.6–3.8 ppm) and the quinoline aromatic protons (δ 8.1–8.5 ppm). The 4-fluorobenzoate carbonyl carbon appears at ~165 ppm in ¹³C NMR .

- HRMS : Molecular ion [M+H]⁺ should match the exact mass (e.g., C₂₁H₁₈ClFN₂O₃: 412.0824).

- X-ray crystallography : Resolves substituent orientation on the quinoline core, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved for this compound?

Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability) or metabolite interference. To address this:

- Perform plasma protein binding assays (e.g., equilibrium dialysis) to assess free drug availability.

- Use LC-MS/MS to quantify parent compound vs. metabolites in serum.

- Optimize formulations using PEGylated nanoparticles or cyclodextrin complexes to enhance solubility and tissue penetration .

Q. What strategies are effective in elucidating the compound’s mechanism of action against neurological targets?

- Molecular docking : Use crystal structures of target proteins (e.g., NMDA receptors or acetylcholinesterase) to predict binding modes. Morpholine and fluorobenzoate groups may interact with hydrophobic pockets or hydrogen-bonding residues .

- Kinetic assays : Measure enzyme inhibition (IC₅₀) under varying ATP/substrate concentrations to distinguish competitive vs. non-competitive inhibition.

- CRISPR knockouts : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .

Q. How can researchers design SAR studies to improve selectivity for cancer vs. non-cancer cell lines?

- Substituent variation : Replace the 4-fluorobenzoate with bulkier groups (e.g., 2-naphthoate) to sterically hinder off-target interactions.

- Cellular cytotoxicity panels : Test analogs against NCI-60 cancer cell lines and primary human fibroblasts. A selectivity index (SI = IC₅₀ normal cells / IC₅₀ cancer cells) >10 indicates improved specificity .

Q. What experimental controls are critical when assessing antimicrobial activity to avoid false positives?

- Solvent controls : DMSO at concentrations >0.1% can inhibit bacterial growth.

- Time-kill assays : Confirm concentration-dependent effects over 24h.

- Resazurin reduction : Differentiate bacteriostatic vs. bactericidal activity by measuring metabolic flux .

Q. How can computational modeling guide the design of analogs with reduced cytotoxicity?

- ADMET prediction : Use tools like SwissADME to prioritize analogs with lower logP (<3.5) and polar surface area (>75 Ų) for reduced hepatotoxicity.

- Free-energy perturbation (FEP) : Simulate binding energy changes for substituent modifications, focusing on reducing interactions with hERG channels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.